molecular formula C18H16O5 B597188 2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one CAS No. 1313738-79-2

2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one

Cat. No.: B597188
CAS No.: 1313738-79-2
M. Wt: 312.321
InChI Key: QELDXVFKTAGVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a type of flavonoid, a class of plant secondary metabolites with antioxidant properties . Flavonoids often have a 4H-chromen-4-one structure, which is a characteristic feature of this compound. The presence of multiple hydroxy (-OH) groups typically contributes to the antioxidant activity of flavonoids .


Synthesis Analysis

The synthesis of flavonoids can be complex and often involves multiple steps. Unfortunately, without specific information on “2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one”, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of flavonoids like this compound typically includes two aromatic rings (A and B) connected by a three-carbon bridge that forms a closed pyran ring ©. The positions of the hydroxy groups and the propyl group on the rings could influence the compound’s properties and biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors such as its exact structure, the positions of the functional groups, and the conditions (e.g., pH, temperature) under which it’s studied .

Scientific Research Applications

Synthesis and Pharmacological Importance

2-(3,4-Dihydroxyphenyl)-3-Hydroxy-6-Propyl-4H-Chromen-4-One, as part of the broader chromone and coumarin families, has been extensively studied for its synthesis and pharmacological importance. Chromones and coumarins are core structures in many secondary metabolites with significant biological activities. Synthetic approaches to these compounds, including 6H-benzo[c]chromen-6-ones, are crucial due to their limited natural availability and considerable pharmacological significance. The synthesis techniques reviewed involve Suzuki coupling reactions, reactions of 3-formylcoumarin with bis(silylenol ethers), and radical-mediated cyclization, highlighting the methods' efficiency and simplicity in producing these biologically active compounds (Mazimba, 2016).

Biological Properties and Applications

Hydroxycoumarins, particularly 3-hydroxycoumarin, are noted for their diverse physical, chemical, and biological properties, making them significant in pharmaceutical, perfumery, and agrochemical industries. The synthesis, reactivity, and applications of 3-hydroxycoumarin in various biological fields have been extensively documented, underscoring its importance due to its chemical and photochemical properties (Yoda, 2020).

Antioxidant and Radical Scavenging Activity

Chromones, including derivatives similar to this compound, are recognized for their antioxidant properties, which are vital for neutralizing active oxygen and halting free radical processes that lead to cell impairment and diseases. The radical scavenging activity is particularly attributed to the structural features of chromones, such as the double bond, carbonyl group, and specific hydroxyl groups, underscoring their potential in preventing oxidative stress-induced diseases (Yadav et al., 2014).

Role in Disease Treatment and Prevention

The detailed study of compounds within this chemical class has revealed their potential in treating and preventing various diseases. For example, naringenin, sharing a similar flavonoid backbone, demonstrates extensive therapeutic potential across neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders due to its anti-inflammatory and antioxidant effects. This highlights the broad therapeutic applications of these compounds in managing and potentially treating a wide range of human ailments (Rani et al., 2016).

Mechanism of Action

Target of Action

The compound 2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one, also known as Quercetin, primarily targets the quinone reductase 2 (QR2) enzyme . This enzyme, along with the human QR1 homolog, catalyzes the metabolism of toxic quinolines . Other targets include Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform, UDP-glucuronosyltransferase 3A1, and ATP synthase subunits in mitochondria .

Mode of Action

Quercetin acts as a specific inhibitor of QR2 . By inhibiting QR2, it potentially causes lethal oxidative stress in plasmodium . This inhibition of antioxidant activity in plasmodium may contribute to killing the malaria-causing parasites .

Biochemical Pathways

Quercetin affects multiple biochemical pathways. It is a metabolite of dopamine by monoamine oxidase activity, or MAO, in differentiated neuronal cells . Physiological concentrations of Quercetin in isolated mitochondria were highly potent in inducing a pathway associated with programmed cell death (or apoptosis), permeability transition .

Pharmacokinetics

It is known that quercetin is a natural flavonoid found in various vegetables and fruits, such as berries, lovage, capers, cilantro, dill, apples, and onions . It is widely distributed in plants and is an antioxidant .

Result of Action

The inhibition of QR2 by Quercetin may potentially cause lethal oxidative stress . This could lead to the death of malaria-causing parasites . Additionally, Quercetin’s action on mitochondria can induce programmed cell death, or apoptosis .

Action Environment

The action of Quercetin can be influenced by environmental factors. For example, the SARS-CoV-2 main protease is an ideal therapeutic target for COVID-19 drug development . Natural products like Quercetin, which are compounds naturally present in the environment, offer advantages such as low toxicity and diverse activities, presenting a viable source for antiviral drug development .

Future Directions

Research on flavonoids is ongoing and includes efforts to better understand their biological activities, develop methods for their synthesis, and explore their potential uses in areas such as nutrition and medicine .

Biochemical Analysis

Biochemical Properties

It shares structural similarities with quercetin, which is known to interact with various enzymes, proteins, and other biomolecules . For instance, quercetin has been shown to interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT), which are involved in the metabolism of dopamine . It’s plausible that 2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one may have similar interactions due to its structural similarity.

Cellular Effects

Compounds with similar structures, such as quercetin, have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Quercetin, for example, has demonstrated neuroprotective effects in both in vitro and in vivo studies .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-defined. Based on its structural similarity to quercetin, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds like quercetin have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds like quercetin have been studied for their effects at different dosages in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. Similar compounds like quercetin are known to be involved in various metabolic pathways. For instance, quercetin is metabolized into various substances, including 2-(3,4-dihydroxyphenyl)acetic acid .

Transport and Distribution

Similar compounds like quercetin are known to interact with various transporters and binding proteins .

Subcellular Localization

Similar compounds like dopamine, which can be metabolized into 3,4-dihydroxyphenylacetic acid, are known to have specific subcellular localizations .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-2-3-10-4-7-15-12(8-10)16(21)17(22)18(23-15)11-5-6-13(19)14(20)9-11/h4-9,19-20,22H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELDXVFKTAGVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735069
Record name 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-propyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-79-2
Record name 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-propyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.